Tellurium tetraiodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/I4Te/c1-5(2,3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOKHDCPVWVFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Te](I)(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TeI4, I4Te | |

| Record name | tellurium(IV) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium(IV)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Tellurium tetraiodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium_tetraiodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064877 | |

| Record name | Tellurium iodide (TeI4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gunmetal-gray solid; [Merck Index] Black crystals with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | Tellurium tetraiodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7790-48-9 | |

| Record name | Tellurium iodide (TeI4), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurium tetraiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium iodide (TeI4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tellurium iodide (TeI4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tellurium tetraiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELLURIUM TETRAIODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB48I033V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of Tellurium Tetraiodide (TeI₄)

Abstract

Tellurium tetraiodide (TeI₄) is a notable inorganic compound, distinguished from its lighter congeners (TeCl₄ and TeBr₄) by its unique solid-state structure. In the crystalline form, it exists not as a simple monomer but as a complex tetrameric molecule, [Te₄I₁₆].[1] The elucidation of this structure has been a subject of significant crystallographic investigation, revealing a fascinating architecture of edge-sharing octahedra.[2][3] This guide provides a comprehensive technical overview of the synthesis, structural analysis, and crystallographic interpretation of TeI₄. We will explore the causality behind the experimental methodologies, from single-crystal growth to diffraction analysis, and present the structural data in a clear, accessible format. For professionals in drug development, a fundamental understanding of the coordination chemistry of metalloids like tellurium is increasingly relevant. While TeI₄ itself is not a therapeutic agent, the principles governing its structure and bonding provide a foundational framework for the rational design of complex, biologically active organotellurium compounds, a class of molecules with demonstrated immunomodulatory and antineoplastic potential.[4][5]

Part 1: Introduction to this compound

First reported in the 19th century, this compound is an iron-gray crystalline solid with a metallic luster.[2] It melts with decomposition at 280°C and has a density of approximately 5.05 g/cm³.[1][6] Unlike the tetrameric structures of tellurium tetrachloride and tetrabromide, which feature cubane-like arrangements, TeI₄ adopts a fundamentally different solid-state form composed of discrete [Te₄I₁₆] molecular units.[2][3] This structural variance is a direct consequence of the large size and high polarizability of the iodine atoms, which favors a more expanded, octahedrally coordinated environment for the central tellurium atoms.

The compound is known to exist in at least five different crystalline modifications (polymorphs), designated α, β, γ, δ, and ε.[2][3] These polymorphs are all constructed from the same [Te₄I₁₆] building block but differ in their long-range packing arrangements. The δ form is recognized as the most thermodynamically stable phase at ambient conditions.[3]

While the direct application of TeI₄ in medicine is not established, the broader field of tellurium-based chemistry is gaining significant traction. Organotellurium compounds, such as the potent immunomodulator AS101, have entered clinical trials, demonstrating the potential of this metalloid in therapeutics.[4][7] A thorough grasp of the structural chemistry of fundamental precursors like TeI₄ is therefore invaluable, providing insights into the coordination preferences and stereoelectronic effects that can be leveraged in the design of sophisticated medicinal agents.[5]

Part 2: The [Te₄I₁₆] Tetramer: A Unique Molecular Architecture

The cornerstone of the this compound crystal is the [Te₄I₁₆] molecule. Within this tetramer, each tellurium atom is in a formal +4 oxidation state and is octahedrally coordinated by six iodine atoms.[2][6] These TeI₆ octahedra are linked to one another by sharing edges, creating a compact and intricate cluster.

The iodine atoms can be classified into two distinct types based on their bonding environment:

-

Terminal Iodides: These are bonded to only one tellurium atom.

-

Bridging Iodides: These are shared between two adjacent tellurium octahedra, forming Te-I-Te linkages.

This differentiation is reflected in the Te-I bond lengths. The Te-I bonds to terminal iodides are shorter, while the bonds to the bridging iodides are elongated.[2] This variation is a classic example of the bond-valence model, where the shared iodine atoms must distribute their bonding capacity between two metal centers. The significant covalent character of the Te-I bond, arising from the comparable electronegativities and polarizability of the atoms, is a key factor stabilizing this unique tetrameric arrangement.[2]

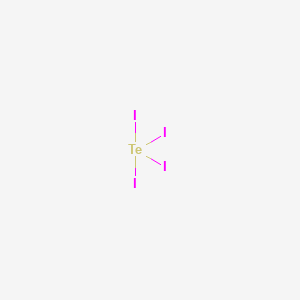

Caption: Connectivity of the core [Te₄I₄] bridging unit.

Part 3: Experimental Workflow for Crystal Structure Determination

The definitive analysis of a complex structure like TeI₄ relies on a systematic and multi-faceted experimental approach. Each step is designed to provide specific, complementary information, leading to a self-validating and unambiguous structural model.

Step 1: Synthesis and Crystal Growth

High-quality single crystals are the absolute prerequisite for single-crystal X-ray diffraction. The goal is to produce crystals that are internally well-ordered and free from significant defects.

Protocol: Direct Elemental Synthesis

-

Stoichiometry: Accurately weigh high-purity tellurium powder (Te) and iodine crystals (I₂) in a 1:2 molar ratio.[3]

-

Encapsulation: Place the reactants into a quartz ampoule. Evacuate the ampoule to a high vacuum (<10⁻⁴ torr) and seal it using a torch.

-

Causality: The reaction is performed under vacuum to prevent the oxidation of tellurium and iodine at elevated temperatures. The sealed ampoule contains the volatile iodine and any volatile intermediates.

-

-

Heating Profile: Place the sealed ampoule in a programmable tube furnace. Slowly heat to approximately 300°C over several hours. Hold at this temperature for 24-48 hours to ensure complete reaction.

-

Crystal Growth (Vapor Transport): After the initial reaction, establish a temperature gradient across the ampoule (e.g., 280°C at the hot end and 250°C at the cool end). TeI₄ will sublime and recrystallize in the cooler zone over several days.

-

Causality: This slow vapor transport method allows for the growth of larger, more perfect single crystals as molecules slowly deposit from the gas phase onto a nucleation site, minimizing defects.

-

-

Recovery: After cooling the furnace to room temperature, carefully break the ampoule to recover the black, crystalline TeI₄.

Step 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Protocol: Data Collection and Structure Solution

-

Crystal Selection: Under a microscope, select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection: Mount the goniometer on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα) and a detector. Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to reduce thermal vibrations and improve data quality.

-

Unit Cell Determination: Collect a series of initial diffraction images to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.

-

Full Data Collection: Perform a full data collection by rotating the crystal through a range of angles, recording the intensities and positions of thousands of diffraction spots.

-

Data Reduction: Integrate the raw diffraction intensities and apply corrections for factors like Lorentz-polarization effects and absorption.

-

Structure Solution: Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the heavy tellurium and iodine atoms.

-

Structure Refinement: Refine the initial atomic positions, occupancies, and displacement parameters against the experimental data using least-squares methods. The goal is to minimize the difference between the observed structure factors and those calculated from the model, typically monitored by the R-factor. A low R-factor (<0.05) indicates a good fit.

Step 3: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the detailed structure from one crystal, PXRD is essential for analyzing the bulk material to confirm phase purity and identify the specific polymorph.

Protocol: Bulk Phase Analysis

-

Sample Preparation: Finely grind a small amount of the synthesized TeI₄ crystals into a homogeneous powder.

-

Data Collection: Mount the powder on a sample holder in a powder diffractometer. Scan a range of 2θ angles, recording the intensity of the diffracted X-rays.

-

Phase Identification: Compare the resulting diffractogram (a plot of intensity vs. 2θ) to known patterns from crystallographic databases. For TeI₄, characteristic peaks are expected at d-spacings of 5.85 Å, 4.20 Å, and 3.65 Å.[2]

Caption: Experimental workflow from synthesis to structural validation.

Part 4: Crystallographic Data and Interpretation

The output of a successful SC-XRD experiment is a set of crystallographic data that precisely defines the crystal structure. While TeI₄ has several polymorphs, the data below represents a well-characterized form. Note that while the thermodynamically stable δ-form is reported as orthorhombic, other polymorphs can adopt different symmetries, such as the tetragonal form detailed here.[3]

| Parameter | Value | Significance |

| Crystal System | Tetragonal | Defines the symmetry of the unit cell, with a = b ≠ c and α = β = γ = 90°. |

| Space Group | I4₁/amd | Describes the complete symmetry of the crystal, including translational elements like glide planes. |

| Unit Cell Dimensions | a = b = 17.2 Å, c = 23.9 Å | Defines the size and shape of the repeating unit. (Values are approximate from similar structures). |

| Z (Formula Units/Cell) | 16 | Indicates that there are 16 TeI₄ formula units (or four [Te₄I₁₆] tetramers) within one unit cell. |

| Bond Distances (Te-I) | 2.80 Å – 3.29 Å | The range reflects the different bonding modes: shorter bonds are terminal, longer bonds are bridging. |

| Coordination Geometry | Distorted Octahedral | Each Te atom is surrounded by six I atoms, confirming the octahedral coordination environment. |

| R-factor | < 0.05 (Typical) | A low value indicates a high degree of agreement between the experimental data and the refined structural model. |

Interpretation: The crystallographic data provides quantitative validation of the structural model. The space group I4₁/amd imposes specific symmetry constraints on the atomic positions within the unit cell. The large unit cell volume and Z value of 16 are consistent with the packing of four large [Te₄I₁₆] tetramers. The spread of Te-I bond distances is the most chemically significant finding, providing definitive evidence for the presence of both terminal and bridging iodide ligands, which is the key feature of the edge-sharing octahedral structure.

Part 5: Conclusion and Future Directions

The crystal structure of this compound is a prime example of how the interplay of atomic size, polarizability, and coordination preference can lead to complex and elegant solid-state architectures. Its tetrameric [Te₄I₁₆] unit, composed of edge-sharing TeI₆ octahedra, is a departure from the structures of other tellurium tetrahalides and is only fully appreciable through rigorous experimental analysis, centered on single-crystal X-ray diffraction.

For researchers in materials science, TeI₄ serves as an important data point in understanding the structural chemistry of p-block elements. For scientists and professionals in drug development, the implications are more foundational but no less critical. The burgeoning field of medicinal inorganic chemistry continuously seeks new scaffolds and pharmacophores. Tellurium compounds have shown promise as redox modulators and enzyme inhibitors.[5]

The rational design of future tellurium-based drugs will depend on a sophisticated understanding of tellurium's coordination chemistry—its preferred geometries, bond strengths, and ligand exchange kinetics. The detailed analysis of a fundamental precursor like TeI₄ provides exactly this type of insight. It informs us about the stability of Te(IV) in an octahedral environment and its propensity to form bridged structures. This knowledge can guide the synthesis of more complex organotellurium prodrugs, where organic ligands are tailored to control solubility, stability, and biological targeting, while the inorganic core dictates the ultimate mechanism of action.[4]

References

- Vertex AI Search. (n.d.). Properties of TeI4.

-

Wikipedia. (n.d.). This compound. Retrieved January 1, 2026, from [Link]

-

Okuda, T., et al. (n.d.). Bondings on the TeI4 Tetramer, as Studied by Means of NQR. ResearchGate. Retrieved January 1, 2026, from [Link]

-

Winter, M. (n.d.). This compound tetramer. University of Sheffield - WebElements. Retrieved January 1, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved January 1, 2026, from [Link]

-

Beck, A., et al. (2025). The novel route for synthesis of tellurium tetrachloride, and redetermination of its structure at lower temperature by X-ray crystallography. ResearchGate. Retrieved January 1, 2026, from [Link]

-

Materials Project. (2020). Materials Data on TeI4. OSTI.GOV. Retrieved January 1, 2026, from [Link]

-

Edward, T. (n.d.). Te⋯I secondary-bonding interactions in crystals containing tellurium(ii), tellurium(iv) and iodide atoms. RSC Publishing. Retrieved January 1, 2026, from [Link]

-

Ohmura, A., et al. (2025). Phase transitions in tellurium at high pressure and temperature. ResearchGate. Retrieved January 1, 2026, from [Link]

-

Iaccino, E., et al. (2023). Tellurium and Nano-Tellurium: Medicine or Poison?. MDPI. Retrieved January 1, 2026, from [Link]

-

Parthasarathy, G. (2025). High-pressure structural phase transitions in tellurium. ResearchGate. Retrieved January 1, 2026, from [Link]

-

Petrarolo, G., et al. (2022). Medicinal Hypervalent Tellurium Prodrugs Bearing Different Ligands: A Comparative Study of the Chemical Profiles of AS101 and Its Halido Replaced Analogues. National Institutes of Health. Retrieved January 1, 2026, from [Link]

-

WebElements. (n.d.). This compound tetramer. Retrieved January 1, 2026, from [Link]

-

Vera, G., et al. (2022). Selenium and tellurium in the development of novel small molecules and nanoparticles as cancer multidrug resistance reversal agents. PubMed. Retrieved January 1, 2026, from [Link]

-

Zhang, X., et al. (2023). Progress in the Synthesis and Application of Tellurium Nanomaterials. PubMed Central. Retrieved January 1, 2026, from [Link]

-

Taylor & Francis. (n.d.). Tellurium – Knowledge and References. Retrieved January 1, 2026, from [Link]

-

Grzelak, A., et al. (n.d.). High-pressure phase transition of AB3-type compounds: case of tellurium trioxide. National Institutes of Health. Retrieved January 1, 2026, from [Link]

-

Di-Marco, A., et al. (2014). Phase transitions in rare earth tellurides under pressure. PubMed. Retrieved January 1, 2026, from [Link]

-

Passmore, J., et al. (2011). The synthesis and X-ray crystal structure of triiodotellurium(IV) hexafluoroarsenate(V), TeI3AsF6. ResearchGate. Retrieved January 1, 2026, from [Link]

-

Heeger Materials Inc. (n.d.). This compound. Retrieved January 1, 2026, from [Link]

-

Dong Group. (n.d.). Tellurium (Te) in organic synthesis. Retrieved January 1, 2026, from [Link]

-

Hernandez-Perez, A., et al. (2022). Controlled Synthesis of Tellurium Nanowires. MDPI. Retrieved January 1, 2026, from [Link]

-

Baimukhanova, S., et al. (2023). Phase Transformations and Tellurium Recovery from Technical Copper Telluride by Oxidative-Distillate Roasting at 0.67 kPa. MDPI. Retrieved January 1, 2026, from [Link]

-

CCDC. (n.d.). Space group determination. Retrieved January 1, 2026, from [Link]

Sources

- 1. This compound [a.osmarks.net]

- 2. WebElements Periodic Table » Tellurium » tetrathis compound [webelements.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Tellurium(IV) iodide – TeI4 crystals – 1g 99.9% [smart-elements.com]

- 5. WebElements Periodic Table » Tellurium » this compound tetramer [winter.group.shef.ac.uk]

- 6. Materials Data on TeI4 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-Depth Technical Guide to the Synthesis of Tellurium Tetraiodide from Elemental Precursors

Abstract

Tellurium tetraiodide (TeI₄) is a notable inorganic compound, distinguished by its unique tetrameric structure and significant applications in materials science and organic synthesis. This guide provides a comprehensive overview of the direct synthesis of TeI₄ from elemental tellurium and iodine. It delves into the underlying chemical principles, offers a detailed, field-tested experimental protocol, and discusses the critical parameters that govern the reaction's success, purity, and yield. This document is intended for researchers, chemists, and materials scientists engaged in the synthesis and application of advanced inorganic compounds.

Introduction: The Significance of this compound

This compound, a stable member of the tellurium tetrahalide family, exists as an iron-gray crystalline solid with a distinct metallic luster.[1] Unlike its lighter congeners, tellurium tetrachloride (TeCl₄) and tetrabromide (TeBr₄), TeI₄ adopts a complex tetrameric structure in the solid state, forming [Te₄I₁₆] molecular units where tellurium atoms are octahedrally coordinated.[1][2] This structural uniqueness imparts interesting chemical and physical properties, making it a valuable compound for both fundamental research and practical applications.

Tellurium, a rare metalloid, exhibits several oxidation states, with +4 being common.[3] In TeI₄, tellurium is in the +4 oxidation state.[4] The compound's applications are specialized yet significant. It serves as a precursor for the chemical vapor deposition of tellurium-containing thin films, which are crucial in the manufacturing of phase-change memory materials.[1] Furthermore, it is employed as a catalyst and reagent in specific organic iodination reactions.[1][5]

Theoretical Foundations of the Synthesis

The direct combination of elemental tellurium and iodine is the most straightforward and widely employed method for synthesizing this compound.[1] The reaction is governed by the following stoichiometry:

Te + 2I₂ → TeI₄ [2]

This reaction is thermodynamically favorable, with a negative standard enthalpy of formation.[6] However, the kinetics of the reaction and the potential for the formation of other tellurium iodides, such as tellurium diiodide (TeI₂) and tellurium monoiodide (TeI), necessitate precise control over the reaction conditions.[2][7][8]

Thermodynamics and Equilibrium Considerations

The synthesis is typically carried out at elevated temperatures to ensure a reasonable reaction rate. However, TeI₄ can undergo thermal dissociation at higher temperatures according to the equilibrium:

TeI₄(g) ⇌ TeI₂(g) + I₂(g) [1][2]

This dissociation is a critical factor to consider, as it can lead to the presence of TeI₂ as an impurity in the final product.[8] The reaction is reversible, and slow cooling of the reaction mixture is essential to shift the equilibrium towards the formation of TeI₄.[1]

Phase and Structural Characteristics

This compound is known to exist in several polymorphic forms (α, β, γ, δ, and ε), all of which are composed of the fundamental tetrameric [Te₄I₁₆] units.[1][2] The δ form is the most thermodynamically stable at room temperature.[2] The specific polymorph obtained can be influenced by the cooling rate and annealing process during the synthesis.

Experimental Protocol: A Validated Approach

This section outlines a detailed, step-by-step methodology for the synthesis of high-purity this compound from its elements. This protocol is designed to be a self-validating system, with built-in checks and considerations to ensure a successful outcome.

Reagents and Materials

| Reagent/Material | Purity | Supplier Recommendation | Notes |

| Tellurium Powder | ≥ 99.99% | High-purity materials supplier | Fine powder increases reaction surface area. |

| Iodine Crystals | ≥ 99.99% | Resublimed grade recommended | Should be dry and free of surface moisture. |

| Quartz Ampoule | High-purity fused quartz | Capable of withstanding vacuum and high temperatures. | Thoroughly cleaned and dried before use. |

| Schlenk Line/Vacuum System | - | Standard laboratory equipment | For evacuation and sealing of the ampoule. |

| Tube Furnace | Programmable | Capable of reaching at least 300°C with controlled heating and cooling rates. | - |

Safety Precautions

Elemental Tellurium: Tellurium is mildly toxic.[3] Inhalation of tellurium dust or fumes should be avoided.[9][10] Chronic exposure can lead to a garlic-like odor on the breath.[10]

Elemental Iodine: Iodine is corrosive and can cause severe skin burns and eye damage.[11] Its vapor is also harmful if inhaled.[11]

This compound: TeI₄ is corrosive and harmful if swallowed, in contact with skin, or inhaled.[11] It reacts with moisture and hydrolyzes in water to form tellurium dioxide and hydroiodic acid.[1][12]

All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. [13][14]

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of TeI₄.

Step-by-Step Procedure

-

Reagent Preparation: In a glovebox or under an inert atmosphere, accurately weigh stoichiometric amounts of high-purity tellurium powder and iodine crystals. The molar ratio should be 1:2 (Te:I₂). A slight excess of tellurium can be used to ensure complete reaction of the more volatile iodine.

-

Ampoule Loading: Carefully transfer the weighed reactants into a clean, dry quartz ampoule.

-

Evacuation and Sealing: Attach the ampoule to a Schlenk line or vacuum system and evacuate to a pressure of at least 10⁻³ torr. While under vacuum, gently heat the ampoule with a heat gun to remove any adsorbed moisture. Once a stable vacuum is achieved, seal the ampoule using a high-temperature torch.

-

Reaction: Place the sealed ampoule in a programmable tube furnace. The following heating profile is recommended:

-

Ramp the temperature to 250-300°C over 2-3 hours.[15]

-

Hold the temperature at 250-300°C for 24-48 hours to ensure the reaction goes to completion.[1]

-

During the heating process, it is advisable to occasionally and carefully tilt the furnace to ensure proper mixing of the reactants, particularly in the initial stages.

-

-

Cooling and Crystallization: After the reaction period, slowly cool the furnace to room temperature over 12-24 hours. This slow cooling is crucial for the formation of well-defined crystals and to minimize the presence of TeI₂ due to thermal dissociation.[1]

-

Product Isolation: In a glovebox or under an inert atmosphere, carefully open the ampoule. The product, this compound, will be present as dark gray to black crystals.

-

Storage: Transfer the crystalline TeI₄ to a tightly sealed container and store it under an inert atmosphere (e.g., in a desiccator or glovebox) to prevent hydrolysis from atmospheric moisture.[13]

Purification

For most applications, the direct synthesis method yields a product of sufficient purity (>98%).[1] However, for applications requiring higher purity (e.g., semiconductor device fabrication), sublimation under reduced pressure can be employed.

-

Sublimation: Place the crude TeI₄ in a sublimation apparatus and heat to 150-180°C under a vacuum of 10⁻² mmHg.[1] The purified TeI₄ will sublime and deposit on a cold finger or the cooler parts of the apparatus, leaving behind less volatile impurities.

Characterization of this compound

To confirm the identity and purity of the synthesized TeI₄, several analytical techniques can be employed.

| Technique | Expected Results |

| Powder X-ray Diffraction (PXRD) | The diffraction pattern should match the known crystallographic data for one of the TeI₄ polymorphs. This confirms the crystal structure and phase purity. |

| Raman Spectroscopy | Characteristic vibrational modes for the Te-I bonds in the [Te₄I₁₆] cluster will be observed. This provides structural information and can be used to identify impurities. |

| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Will confirm the elemental composition and the stoichiometric ratio of tellurium and iodine. |

| Differential Scanning Calorimetry (DSC) | A sharp endothermic peak corresponding to the melting point of TeI₄ at approximately 280°C (with decomposition) should be observed.[1][5] |

Structural Visualization

The fundamental building block of solid this compound is the [Te₄I₁₆] tetramer.

Caption: Simplified 2D representation of the [Te₄I₁₆] tetrameric unit.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reaction time or temperature; poor mixing of reactants. | Extend the reaction time or slightly increase the temperature (not exceeding 300°C). Ensure proper mixing during the initial heating phase. |

| Presence of Unreacted Iodine | Incorrect stoichiometry; premature sealing of the ampoule before all iodine has reacted. | Use a slight excess of tellurium. Ensure the reaction has proceeded to a significant extent before final sealing, or use a two-zone furnace approach. |

| Product Contaminated with TeI₂ | Cooling rate is too fast; reaction temperature is too high. | Employ a slow, controlled cooling profile. Maintain the reaction temperature within the recommended range to minimize dissociation.[8] |

| Hydrolyzed Product | Exposure to atmospheric moisture during isolation or storage. | Perform all post-reaction manipulations under a strictly inert atmosphere. Store the final product in a sealed container within a desiccator or glovebox. |

Conclusion

The direct synthesis of this compound from elemental tellurium and iodine is a reliable and efficient method for producing this important inorganic compound. By carefully controlling the stoichiometry, reaction temperature, and cooling rate, high-purity TeI₄ can be consistently obtained. The unique structural and chemical properties of this compound continue to make it a compound of interest for advancements in materials science and synthetic chemistry. Adherence to the detailed protocols and safety precautions outlined in this guide will enable researchers to successfully and safely synthesize this versatile material.

References

- Properties of TeI4. (n.d.). Google AI.

- This compound | TeI4 | CAS 7790-48-9. (n.d.). Heeger Materials Inc.

- This compound. (n.d.). Wikipedia.

- Properties of TeI (Tellurium monoiodide). (n.d.). Google AI.

- This compound | 7790-48-9. (n.d.). Chemical Bull Pvt. Ltd.

- Technical Support Center: Isolation of Pure Tellurium Diiodide. (n.d.). Benchchem.

- Tellurium(IV) iodide | CAS 7790-48-9. (n.d.). Santa Cruz Biotechnology.

- Tellurium IV Iodide Powder Low Price in India. (n.d.). Chemazone.

- Standard heats of formation and standard entropies of tellurium halides. (n.d.). ResearchGate.

- Tellurium. (n.d.). ESPI Metals.

- SAFETY DATA SHEET - Tellurium(IV) iodide. (n.d.). Fisher Scientific.

- This compound. (n.d.). NIST WebBook.

- Tellurium(IV) iodide Facts for Kids. (n.d.). Kiddle.

- Safety Data Sheet: Tellurium. (n.d.). Carl ROTH.

- ICSC 0986 - TELLURIUM. (n.d.). INCHEM.

- Phase diagram of Tl-Te-I system in the TlI-Tl2TeI6-I composition areas. (n.d.). ResearchGate.

- SAFETY DATA SHEET - Tellurium(IV) iodide. (2025-09-24). Thermo Fisher Scientific.

- CAS 7790-48-9: Tellurium iodide (TeI4), (T-4)-. (n.d.). CymitQuimica.

- A New Modification of TeI4 Possessing the Crystal Structure Proposed for WI4. (2020-04-27). ACS Publications.

- Behaviour of tellurium(IV) chloride, bromide, and iodide in organic solvents and the structures of the species present. (n.d.). Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).

- An In-depth Technical Guide to the Oxidation States of Tellurium in Iodide Compounds. (n.d.). Benchchem.

- Iodine. (n.d.). Wikipedia.

- This compound tetramer. (n.d.). Mark Winter - University of Sheffield.

- Tellurium purification: various techniques and limitations. (n.d.). Indian Academy of Sciences.

- Purification principles and methodologies to produce high-purity tellurium. (2024-05-23). RWTH Aachen University.

- Organic Telluride Formation from Paint Solvents Under Gamma Irradiation. (2022-06-18). Taylor & Francis Online.

- Oxidation Reactions Promoted or Catalyzed by Organotellurium Compounds. (n.d.). PMC - NIH.

- Chapter 2. Selenium- and Tellurium-Halogen Reagents. (n.d.). OuluREPO.

- Raman and XRD characteristics of the tellurium. (n.d.). ResearchGate.

- XRD diffractogram of tellurium powder. (n.d.). ResearchGate.

- Crystal structures of α-TeO2 (a), Te4O9 (b), Te2O5 (c) and β-TeO3 (d). (n.d.). ResearchGate.

- Separation and purification of I-131 from tellurium material using ion exchange. (2025-08-09). ResearchGate.

- This compound | I4Te | CID 82255. (n.d.). PubChem - NIH.

- File:Phase diagram of tellurium (1975).png. (1975-09-11). Wikimedia Commons.

- Raman spectra (a) and X-ray diffraction (XRD) patterns (b) of CdTe thin films. (n.d.). ResearchGate.

- ditellurium iodide. (n.d.). WebElements Periodic Table.

- Tellurium. (n.d.). Wikipedia.

- Tellurium - Element information, properties and uses. (n.d.). Periodic Table.

- Bondings on the TeI4 Tetramer, as Studied by Means of NQR. (2016-08-03). ResearchGate.

Sources

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Tellurium - Wikipedia [en.wikipedia.org]

- 4. WebElements Periodic Table » Tellurium » this compound tetramer [winter.group.shef.ac.uk]

- 5. heegermaterials.com [heegermaterials.com]

- 6. researchgate.net [researchgate.net]

- 7. webqc.org [webqc.org]

- 8. benchchem.com [benchchem.com]

- 9. Tellurium - ESPI Metals [espimetals.com]

- 10. ICSC 0986 - TELLURIUM [inchem.org]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. CAS 7790-48-9: Tellurium iodide (TeI4), (T-4)- [cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of Tellurium Tetraiodide (TeI₄) Crystals

Introduction

Tellurium tetraiodide (TeI₄) is an inorganic compound that holds a unique position within the family of tellurium halides.[1] It is distinguished by its complex solid-state structure and notable chemical behaviors.[1] This guide provides a comprehensive exploration of the core physical properties of TeI₄ crystals, offering insights for researchers, scientists, and professionals in drug development who may utilize tellurium-containing compounds. The information presented herein is synthesized from established literature to ensure technical accuracy and provide a reliable resource for experimental design and interpretation.

Crystallographic Properties

The solid-state structure of this compound is a defining characteristic, setting it apart from its lighter tetrahalide counterparts, TeCl₄ and TeBr₄.[1][2]

Crystal System and Polymorphism

TeI₄ crystallizes in the orthorhombic system.[1][2] A key feature of its crystallography is the existence of at least five distinct polymorphic modifications, designated as α, β, γ, δ, and ε forms.[1] The δ form is recognized as the most thermodynamically stable phase at ambient temperature.[1][2] All known polymorphs are constructed from tetrameric molecular units, [Te₄I₁₆], with variations arising from different packing arrangements and inter-tetramer interactions.[1]

Molecular Structure: The [Te₄I₁₆] Tetramer

In the solid state, TeI₄ exists as a discrete tetrameric molecule, [Te₄I₁₆].[1][2] Within this structure, each tellurium atom is octahedrally coordinated.[2] These octahedra share edges, a structural motif that differs significantly from the tetrameric arrangements of TeCl₄ and TeBr₄.[1][2] The Te-I bond distances within the tetramer are not uniform, with values ranging from 2.80 to 3.15 Å.[1] This variation is attributed to the presence of both terminal and bridging iodide ligands; the longer bond lengths correspond to the bridging iodides that link the tellurium centers.[1] The oxidation state of tellurium in this compound is +4.[3]

A simplified 2D representation of the edge-shared octahedral coordination in the [Te₄I₁₆] tetramer.

Macroscopic and Thermal Properties

The macroscopic appearance and thermal behavior of TeI₄ are critical parameters for its handling and application.

Physical Appearance and Density

This compound presents as an iron-gray to black crystalline solid, often with a metallic luster.[1] The density of TeI₄ at 25°C is approximately 5.05 g/cm³.[1][2] This high density is a direct consequence of the high atomic mass of its constituent iodine atoms.[1]

Thermal Behavior

TeI₄ exhibits a melting point of 280°C, at which it also undergoes decomposition.[1][2] This decomposition precludes the determination of a true boiling point.[1] Upon heating, TeI₄ releases iodine.[2] The compound sublimes at temperatures above 150°C, with its vapor pressure reaching 10 mmHg at 200°C.[1] In the vapor phase, TeI₄ dissociates into tellurium diiodide (TeI₂) and elemental iodine (I₂).[1][2]

| Property | Value | Notes |

| Molar Mass | 635.218 g/mol | [1][2] |

| Appearance | Iron-gray to black crystalline solid | [1] |

| Density | 5.05 g/cm³ (at 25°C) | [1][2] |

| Melting Point | 280°C (with decomposition) | [1][2] |

| Heat of Fusion (estimated) | 35 kJ/mol | Based on analogous tellurium halides.[1] |

| Heat of Sublimation (approx.) | 85 kJ/mol | [1] |

| Specific Heat Capacity | 0.35 J·g⁻¹·K⁻¹ (at 25°C) | [1] |

Solubility and Solution Behavior

The solubility of TeI₄ is highly dependent on the nature of the solvent, a consequence of its chemical reactivity.

TeI₄ is stable in moist air.[2] However, it decomposes slowly in cold water and more rapidly in warm water, hydrolyzing to form tellurium dioxide (TeO₂) and hydrogen iodide (HI).[2][4][5]

It is slightly soluble in acetone.[2][6] A significant characteristic is its solubility in hydriodic acid, where it forms the complex ion [TeI₅]⁻, leading to the formation of H[TeI₅].[1][2]

In donor solvents such as acetonitrile (CH₃CN), TeI₄ forms ionic complexes that render the solution electrically conductive.[2] The reaction in acetonitrile is as follows:

TeI₄ + 2 CH₃CN → [(CH₃CN)₂TeI₃]⁺ + I⁻[2]

When molten, TeI₄ is also a conductor of electricity due to its dissociation into TeI₃⁺ and I⁻ ions.[2]

Spectroscopic and Electronic Properties

Spectroscopic analysis provides valuable insights into the bonding and electronic structure of TeI₄.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the Te-I bonds.

-

Infrared Spectroscopy : The IR spectrum of TeI₄ displays characteristic vibrations associated with Te-I stretching modes in the range of 150-200 cm⁻¹.[1]

-

Raman Spectroscopy : The Raman spectrum shows strong bands at 165 cm⁻¹ and 185 cm⁻¹, which correspond to symmetric and asymmetric Te-I stretching vibrations, respectively.[1] Low-frequency modes observed below 100 cm⁻¹ are attributed to Te-Te interactions within the tetrameric units.[1]

Electronic Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy reveals strong absorption in the visible region, with a maximum absorption (λₘₐₓ) at 520 nm.[1] This absorption is due to charge-transfer transitions from the iodide ligands to the tellurium centers.[1]

Electronic Structure

In TeI₄, tellurium is in a formal +4 oxidation state with an electron configuration of [Kr]4d¹⁰5s².[1] The bonding in the molecule has significant covalent character, which is expected given the polarizability of both tellurium and iodine atoms.[1] Molecular orbital theory suggests that the highest occupied molecular orbitals (HOMOs) are primarily composed of iodine 5p orbitals with some contribution from tellurium 5p orbitals. The lowest unoccupied molecular orbitals (LUMOs) are predominantly tellurium 5d in character.[1] This electronic arrangement is responsible for the compound's semiconductor properties.[1]

Synthesis and Characterization Protocols

Synthesis of TeI₄ Crystals

A common method for the synthesis of this compound involves the direct reaction of the elements.[2]

Protocol: Direct Elemental Reaction

-

Reactants : High-purity tellurium powder and elemental iodine.

-

Stoichiometry : A stoichiometric ratio of Te to I₂ (1:2) is used. Te + 2 I₂ → TeI₄[2]

-

Procedure : a. The reactants are sealed in an evacuated glass ampoule. b. The ampoule is gently heated to initiate the reaction. The reaction is exothermic. c. The temperature is carefully controlled to prevent excessive pressure buildup from iodine sublimation. d. After the initial reaction, the ampoule is maintained at a temperature above the melting point of iodine but below the decomposition temperature of TeI₄ to ensure complete reaction. e. The product is then slowly cooled to room temperature to promote the formation of well-defined crystals.

Alternative synthetic routes include the reaction of tellurium with iodomethane (CH₃I) or the reaction of telluric acid with hydrogen iodide.[2]

Characterization Workflow

The characterization of synthesized TeI₄ crystals is crucial to confirm their identity and purity.

A typical workflow for the characterization of synthesized TeI₄ crystals.

-

X-ray Diffraction (XRD) : This is the primary technique for confirming the crystal structure and identifying the polymorphic form of the synthesized TeI₄. The resulting diffraction pattern can be compared with known crystallographic data.

-

Raman and Infrared Spectroscopy : These techniques are used to verify the presence of the characteristic Te-I vibrational modes, providing confirmation of the molecular structure.

-

UV-Vis Spectroscopy : This method can be used to confirm the electronic properties of the material and is also suitable for quantitative analysis in solution.[1]

-

Thermal Analysis (e.g., DSC, TGA) : Differential Scanning Calorimetry (DSC) can be employed to determine the melting point and observe the endothermic event associated with decomposition. Thermogravimetric Analysis (TGA) can quantify the mass loss corresponding to the release of iodine upon heating.

Conclusion

This compound is a fascinating inorganic compound with a rich and complex set of physical properties. Its unique tetrameric crystal structure, polymorphism, and interesting thermal and solution behaviors make it a subject of continued interest in fundamental and applied chemistry. A thorough understanding of these properties, as outlined in this guide, is essential for any researcher or scientist working with this material, enabling more effective experimental design, data interpretation, and the potential development of novel applications.

References

- Properties of TeI4. (n.d.).

-

This compound - Wikipedia. (n.d.). Retrieved from [Link]

-

This compound | I4Te | CID 82255 - PubChem. (n.d.). Retrieved from [Link]

-

This compound tetramer - Mark Winter - University of Sheffield. (n.d.). Retrieved from [Link]

Sources

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. WebElements Periodic Table » Tellurium » this compound tetramer [winter.group.shef.ac.uk]

- 4. Tellurium(IV) iodide, 99% (metals basis) | Fisher Scientific [fishersci.ca]

- 5. echemi.com [echemi.com]

- 6. 7790-48-9 CAS MSDS (TELLURIUM (IV) IODIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Foreword: Understanding Tellurium(IV) Iodide Beyond the Formula

An In-Depth Technical Guide to the Chemical Reactivity of Tellurium(IV) Iodide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Tellurium(IV) iodide (TeI₄) presents a fascinating case study in the chemistry of heavy main group elements. While its simple empirical formula might suggest a straightforward tetrahedral molecule, the reality is far more complex and intriguing. Its reactivity is not merely a collection of reactions but a direct consequence of its unique structural, electronic, and thermodynamic properties. This guide eschews a conventional, rigid format. Instead, it is structured to build a foundational understanding of TeI₄, starting from its synthesis and intricate solid-state structure, and then logically progressing to its behavior under various conditions—thermal stress, in solution, and in the presence of other reagents. Our goal is to provide not just the "what" but the "why," offering field-proven insights into the causality behind its chemical behavior, thereby empowering researchers to leverage its properties with precision and safety.

Synthesis and Structural Elucidation: The Foundation of Reactivity

The chemical identity and subsequent reactivity of any compound are fundamentally dictated by its structure. For TeI₄, this is particularly true, as its solid-state form is a significant departure from the simpler tetrahalides of its lighter congeners, tellurium tetrachloride (TeCl₄) and tetrabromide (TeBr₄).

Synthetic Pathways

The preparation of TeI₄ can be approached through several reliable methods, with the choice often depending on the desired scale and purity.

-

Direct Combination of Elements: The most common and direct route involves the reaction of elemental tellurium with iodine.[1][2] This method is robust but requires careful control of stoichiometry to minimize the formation of other tellurium iodides, such as tellurium diiodide (TeI₂) or tellurium monoiodide (TeI).[1][3][4]

Te + 2 I₂ → TeI₄[1]

-

Reaction with Iodomethane: An alternative synthesis involves reacting tellurium with iodomethane (CH₃I).[1][2][5] This can be a cleaner method, though less common for bulk synthesis.

-

From Telluric Acid: TeI₄ can also be generated by the reaction of telluric acid (Te(OH)₆) with hydrogen iodide (HI), a process that involves both substitution and reduction of iodine.[1]

Te(OH)₆ + HI → TeI₄ + I₂ + 6 H₂O[1]

Protocol 1: Synthesis of TeI₄ via Direct Elemental Combination

Objective: To synthesize tellurium(IV) iodide from elemental tellurium and iodine.

Materials:

-

High-purity tellurium powder (99.9%+)

-

Iodine crystals (99.8%+)

-

Thick-walled, sealable glass ampoule

-

Heating mantle or furnace with temperature control

-

Inert atmosphere glovebox or Schlenk line

Methodology:

-

Stoichiometric Calculation: Calculate the required masses of tellurium and iodine for a 1:2 molar ratio (Te:I₂).

-

Loading: Inside an inert atmosphere glovebox, charge the glass ampoule with the pre-weighed tellurium powder and iodine crystals. Causality Note: An inert atmosphere is crucial to prevent the oxidation of tellurium and potential side reactions at elevated temperatures.

-

Sealing: Evacuate the ampoule and seal it under vacuum using a high-temperature torch.

-

Heating: Place the sealed ampoule in a furnace and heat gradually to 250-300 °C. The melting point of TeI₄ is 280 °C.[6][7] Maintain this temperature for 24-48 hours to ensure the reaction goes to completion. Causality Note: The extended heating period allows for the complete diffusion and reaction of the solid-state reactants to form the homogenous product.

-

Cooling: Slowly cool the furnace to room temperature over several hours to allow for the formation of crystalline TeI₄. Rapid cooling can result in amorphous or poorly crystalline material.

-

Recovery: Once cooled, the ampoule can be opened in an inert atmosphere to recover the iron-gray crystalline product.[1]

The Tetrameric Solid-State Structure

Unlike the monomeric or simple polymeric structures of many tetrahalides, solid TeI₄ exists as a discrete tetrameric molecule, [TeI₄]₄.[1][6] This unique arrangement is the cornerstone of its physical and chemical properties.

-

Coordination Geometry: Within the tetramer, each tellurium atom is octahedrally coordinated.[1]

-

Edge-Sharing Octahedra: These Te-centered octahedra share edges to form a complex, cubane-like [Te₄I₁₆] cluster. This structure is notably different from the tetrameric forms of TeCl₄ and TeBr₄.[1]

-

Bonding: The bonding within the cluster is predominantly covalent, though a significant ionic character exists due to the electronegativity difference between tellurium (2.1) and iodine (2.66).[8] The Te-I bonds are weaker than their Te-Cl and Te-Br counterparts, a factor that influences TeI₄'s thermal stability.[8]

Core Chemical Reactivity

The behavior of TeI₄ is governed by the interplay of the Te-I bond strength, the stability of the +4 oxidation state for tellurium, and its ability to act as a Lewis acid.

Thermal Stability and Decomposition

TeI₄ is notably less thermally stable than its lighter halide counterparts. Upon heating, it undergoes a reversible dissociation, releasing elemental iodine.[1][2][5] This equilibrium is a dominant feature of its high-temperature chemistry.

Equilibrium: TeI₄(g) ⇌ TeI₂(g) + I₂(g)[1][8]

This decomposition is significant because it implies that at elevated temperatures, TeI₄ can act as an iodine source. The activation energy for this dissociation is approximately 120 kJ·mol⁻¹.[8]

Behavior in Solution: Dissociation and Lewis Acidity

The reactivity of TeI₄ is profoundly influenced by the solvent.

-

Hydrolysis: In water, particularly when warm, TeI₄ undergoes rapid and irreversible hydrolysis to form tellurium dioxide (TeO₂) and hydrogen iodide (HI).[1][8][9][10] This sensitivity to moisture is a critical handling consideration.[7][11]

-

Behavior in Donor Solvents: In the molten state or in donor solvents like acetonitrile (CH₃CN), TeI₄ dissociates into ions, rendering the solutions electrically conductive.[1][5][12] This is not a simple dissolution but a chemical transformation where the solvent molecules coordinate to the tellurium center, facilitating the release of an iodide ion.

TeI₄ + 2 CH₃CN ⇌ [(CH₃CN)₂TeI₃]⁺ + I⁻[1]

This behavior highlights the Lewis acidic nature of the tellurium center, which readily accepts electron pairs from donor solvent molecules.

Redox Chemistry

Tellurium in TeI₄ possesses a +4 oxidation state, making it a moderate oxidizing agent.[5][8] Its redox chemistry provides pathways to other important tellurium compounds.

-

Oxidizing Agent: TeI₄ can oxidize various metals and organic compounds.[8]

-

Reduction to Subhalides: A noteworthy reaction is the reduction of TeI₄ by tin(II) halides (SnX₂). This reaction does not typically proceed all the way to elemental tellurium but instead forms tellurium subhalides, such as TeI.[13] This provides a controlled synthetic route to tellurium compounds with lower oxidation states.

2SnI₂ + 2TeI₄ → 2SnI₄ + 2TeI

Applications in Chemical Synthesis

The unique reactivity profile of TeI₄ makes it a specialized reagent in synthetic chemistry, particularly in the realm of organic synthesis.

Iodination of Aromatic Compounds

TeI₄ serves as an effective reagent for the iodination of aromatic compounds that are often resistant to conventional methods.[8]

-

Mechanism of Action: The efficacy of TeI₄ in this role stems from two of its core properties. First, its thermal dissociation provides a controlled, in situ source of molecular iodine (I₂).[8] Second, the tellurium-containing species acts as a Lewis acid, activating the aromatic ring towards electrophilic substitution by the generated iodine.[8]

Precursor for Materials Science

TeI₄ is utilized as a precursor for the chemical vapor deposition (CVD) of tellurium-containing thin films.[8] These materials are of interest in semiconductor technology and for phase-change memory applications.[8] The controlled thermal decomposition of TeI₄ is key to this application, allowing for the deposition of tellurium or tellurium-containing alloys onto a substrate.

Quantitative Data Summary

| Property | Value | Source |

| Molar Mass | 635.22 g/mol | [7][9][12] |

| Appearance | Iron-gray or black crystalline solid | [1][5][6] |

| Density | 5.05 g/cm³ | [1][6][7] |

| Melting Point | 280 °C (553 K) | [1][6][7] |

| Crystal Structure | Orthorhombic | [1] |

| Molecular Structure | Tetrameric, [TeI₄]₄ | [1][6] |

| Solubility | Decomposes in water, soluble in hydriodic acid, slightly soluble in acetone | [1][7] |

| Te-I Bond Energy | ~150 kJ·mol⁻¹ | [8] |

| Dissociation Ea | 120 kJ·mol⁻¹ | [8] |

Safety and Handling

As with all tellurium compounds, TeI₄ must be handled with care due to its toxicity and reactivity.

-

Toxicity: Tellurium compounds are hazardous. TeI₄ is harmful if swallowed, inhaled, or in contact with skin.[9][14]

-

Corrosivity: It is corrosive and causes severe skin burns and eye damage.[9][14][15]

-

Reactivity Hazard: It reacts with moisture and water, releasing corrosive hydrogen iodide gas.[9][11] All handling should be performed in a well-ventilated fume hood or glovebox.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[15]

References

- Properties of TeI4. (n.d.). Google Vertex AI Search.

- Winter, M. (n.d.). Tellurium tetraiodide tetramer. WebElements.

- This compound. (n.d.). Wikipedia.

- Tellurium(IV) iodide. (n.d.). Santa Cruz Biotechnology.

- Tellurium(IV) iodide. (n.d.). Simple English Wikipedia.

- This compound | I4Te | CID 82255. (n.d.). PubChem, NIH.

- This compound | TeI4 | CAS 7790-48-9. (n.d.). Heeger Materials Inc.

- Cas 7790-48-9, TELLURIUM (IV) IODIDE. (n.d.). LookChem.

- TELLURIUM (IV) IODIDE | 7790-48-9. (n.d.). ChemicalBook.

- CAS 7790-48-9: Tellurium iodide (TeI4), (T-4)-. (n.d.). CymitQuimica.

- Tetrathis compound. (n.d.). WebElements.

- Tellurium diiodide | I2Te | CID 10970946. (n.d.). PubChem, NIH.

- SAFETY DATA SHEET. (2025). Fisher Scientific.

- Tellurium Iodide TeI4 CAS No.7790-48-9. (2020). Elements China.

- Tellurium(IV) iodide Facts for Kids. (2025). Kiddle.

- Reactions of tin(II) halides with tellurium(IV) halides: a new route to subhalides of tellurium. (n.d.). Journal of the Chemical Society, Dalton Transactions.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tellurium(IV) iodide Facts for Kids [kids.kiddle.co]

- 3. WebElements Periodic Table » Tellurium » tetrathis compound [webelements.com]

- 4. Tellurium diiodide | I2Te | CID 10970946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tellurium(IV) iodide - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 6. WebElements Periodic Table » Tellurium » this compound tetramer [winter.group.shef.ac.uk]

- 7. lookchem.com [lookchem.com]

- 8. webqc.org [webqc.org]

- 9. This compound | I4Te | CID 82255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. heegermaterials.com [heegermaterials.com]

- 11. CAS 7790-48-9: Tellurium iodide (TeI4), (T-4)- [cymitquimica.com]

- 12. scbt.com [scbt.com]

- 13. Reactions of tin(II) halides with tellurium(IV) halides: a new route to subhalides of tellurium - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. elementschina.com [elementschina.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Thermal Decomposition of Tellurium Tetraiodide

Abstract: This technical guide provides a comprehensive examination of the thermal decomposition of tellurium tetraiodide (TeI₄). It delves into the structural characteristics of TeI₄, the mechanisms governing its thermal dissociation, and the thermodynamic principles that underpin this transformation. Detailed, field-proven experimental protocols for characterizing the decomposition process using thermogravimetric analysis (TGA), mass spectrometry (MS), and X-ray diffraction (XRD) are presented. This document is intended for researchers, scientists, and professionals in materials science and drug development who require a deep, practical understanding of tellurium halide chemistry, particularly as it pertains to the synthesis of novel tellurium-containing compounds.

Introduction: The Significance of this compound

Tellurium, a rare metalloid in the chalcogen group, exhibits unique chemical properties that make its compounds valuable in various fields, from semiconductors to synthetic chemistry.[1][2] this compound (TeI₄) is a particularly noteworthy inorganic compound, serving as a key precursor in tellurium chemistry.[3] It is an iron-gray crystalline solid that, unlike the simpler polymeric chains of TeCl₄ and TeBr₄, possesses a complex tetrameric structure in its solid state, with octahedrally coordinated tellurium atoms.[3][4]

Understanding the thermal behavior of TeI₄ is critical for its application in chemical vapor transport reactions and as a starting material for the synthesis of other tellurium compounds, including lower iodides or organotellurium derivatives. Some organotellurium compounds have shown promise as antioxidants and enzyme inhibitors, creating a potential, albeit indirect, link to biomedical research and drug development.[5][6] The controlled thermal decomposition of TeI₄ can provide access to reactive intermediates essential for these synthetic pathways. This guide elucidates the fundamental principles of this decomposition process, supported by robust analytical methodologies.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of TeI₄ is essential before exploring its thermal behavior. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | TeI₄ | [7] |

| Molar Mass | 635.22 g/mol | [7][8] |

| Appearance | Iron-gray to black crystalline solid | [3][4][9] |

| Crystal Structure | Orthorhombic, composed of tetrameric [Te₄I₁₆] units | [3][4] |

| Melting Point | 280 °C (with decomposition) | [3][9] |

| Density | ~5.05 g/cm³ | [3] |

| Elemental Composition | Tellurium: ~20.1%, Iodine: ~79.9% | [3][10] |

This compound is known to exist in at least five crystalline modifications (polymorphs), with the δ form being the most thermodynamically stable at ambient temperature.[3][4] It is stable in moist air but hydrolyzes in water to form tellurium dioxide (TeO₂) and hydrogen iodide (HI).[3][4]

The Mechanism of Thermal Decomposition

The thermal decomposition of this compound is not a simple fragmentation but a reversible dissociation process. When heated, solid TeI₄ first sublimes and then dissociates in the vapor phase. The primary decomposition pathway is the loss of molecular iodine to yield tellurium diiodide (TeI₂).[3]

Decomposition Equilibrium: TeI₄(g) ⇌ TeI₂(g) + I₂(g)

This equilibrium is temperature-dependent. At approximately 250 °C, the equilibrium constant (K) for this reaction is 0.15.[3] The process is reversible; upon cooling, the gaseous products can recombine to form TeI₄.[3] This reversibility is a key consideration in synthetic applications where the removal of the iodine product is necessary to drive the reaction to completion.

Thermodynamic Landscape

The thermodynamics of the decomposition process dictate its spontaneity and the conditions required to initiate it. The key thermodynamic parameters provide insight into the energy changes involved.

| Thermodynamic Parameter | Value | Significance | Source(s) |

| Standard Enthalpy of Formation (ΔfH⁰) | -50 ± 8 kJ/mol | Indicates that the formation of solid TeI₄ from its elements is an exothermic process. | [11] |

| Enthalpy of Sublimation (ΔsubH) | 95.1 kJ/mol (at 420-480 K) | The energy required to transition TeI₄ from a solid to a gaseous state before decomposition. | [8] |

| Activation Energy (Dissociation) | 120 kJ/mol | The energy barrier that must be overcome for the gaseous TeI₄ molecule to dissociate into TeI₂ and I₂. | [3] |

| Activation Energy (Recombination) | 85 kJ/mol | The energy barrier for the reverse reaction, highlighting the relative stability of the products at high temperatures. | [3] |

The significant enthalpy of sublimation indicates a substantial amount of energy is needed to bring the tetrameric solid-state clusters into the gas phase, where they can then dissociate.

Decomposition Pathway Visualization

The logical flow from solid TeI₄ to its gaseous decomposition products can be visualized as a multi-step process.

Caption: Thermal decomposition pathway of TeI₄.

Experimental Characterization of Decomposition

A multi-faceted analytical approach is required to fully characterize the thermal decomposition of TeI₄. This involves quantifying mass loss, identifying evolved gases, and analyzing the solid residue.

Experimental Workflow

A robust workflow ensures that all aspects of the decomposition are captured, from initial mass loss to final product identification.

Sources

- 1. Tellurium - Wikipedia [en.wikipedia.org]

- 2. Tellurium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 3. webqc.org [webqc.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound | I4Te | CID 82255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. WebElements Periodic Table » Tellurium » this compound tetramer [webelements.com]

- 10. WebElements Periodic Table » Tellurium » this compound tetramer [winter.group.shef.ac.uk]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Tellurium Tetraiodide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of tellurium tetraiodide (TeI₄) in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of TeI₄ solubility, summarizes the available qualitative and semi-quantitative data, and offers a detailed experimental protocol for the precise determination of its solubility. While quantitative solubility data for TeI₄ in a wide range of organic solvents is not extensively reported in the literature, this guide equips researchers with the foundational knowledge and practical methodology to assess its solubility for various applications, including as a precursor in synthesis and its potential relevance in medicinal chemistry.

Introduction: The Significance of this compound and Its Solubility

This compound (TeI₄) is an inorganic compound characterized by its iron-gray crystalline solid appearance.[1] In the solid state, it possesses a unique tetrameric structure, distinguishing it from other tellurium tetrahalides.[2] The tellurium atoms in TeI₄ are octahedrally coordinated, with the edges of the octahedra being shared.[1] This compound is a subject of interest in various chemical research areas, including materials science and organic synthesis.

The solubility of a compound is a critical physical property that dictates its utility in numerous applications. For researchers in drug development and organic synthesis, understanding the solubility of a reagent like this compound is paramount for reaction design, purification, and formulation. Organotellurium compounds have shown a range of pharmacological properties, and tellurium-based molecules are being explored for their potential as therapeutic agents.[3][4][5] Therefore, a thorough understanding of the solubility of tellurium precursors like TeI₄ in organic solvents is essential for the advancement of these fields.

This guide will explore the factors influencing the dissolution of TeI₄ and provide a practical framework for its experimental determination.

Theoretical Principles of this compound Solubility

The solubility of this compound in organic solvents is a complex interplay of its chemical nature and the properties of the solvent. Unlike simple organic molecules, the dissolution of TeI₄ often involves more than just physical solvation.

Chemical Properties of this compound

This compound is a solid with a melting point of 280 °C (with decomposition).[2] It is known to react with water, hydrolyzing to form tellurium dioxide and hydrogen iodide.[6] This reactivity with protic solvents highlights the importance of using anhydrous organic solvents for solubility studies.

In the vapor phase, TeI₄ dissociates into tellurium diiodide (TeI₂) and iodine (I₂).[1] When molten, it acts as a conductor, dissociating into TeI₃⁺ and I⁻ ions.[1] This tendency to form ionic species is a key factor in its solubility behavior in polar and donor solvents.

Solvent-Solute Interactions

The principle of "like dissolves like" provides a general guideline for predicting solubility. However, the interactions between TeI₄ and organic solvents are more nuanced and can be categorized as follows:

-

Nonpolar Solvents (e.g., Benzene, Toluene): In nonpolar, non-coordinating solvents, this compound is not expected to be highly soluble. Evidence suggests that in such solvents, TeI₄ exists as associated species, likely trimers or tetramers, similar to its solid-state structure.[1] The weak van der Waals forces between the nonpolar solvent and the large, polarizable TeI₄ molecule are generally insufficient to overcome the lattice energy of the solid.

-

Polar Aprotic and Donor Solvents (e.g., Acetone, Acetonitrile): In solvents with donor properties, the solubility of TeI₄ is significantly influenced by the formation of ionic complexes.[1] For example, in acetonitrile (CH₃CN), TeI₄ forms a conducting solution due to the formation of the ionic complex [(CH₃CN)₂TeI₃]⁺ and I⁻.[1] This interaction, where the solvent molecules act as Lewis bases donating electron pairs to the tellurium center, is a powerful driving force for dissolution. While described as "slightly soluble" in acetone, the principle of donor-acceptor interactions likely plays a role.[1]

The formation of these complexes can be represented by the following general equation:

TeI₄ + nL ⇌ [TeI₄₋ₙLₙ]⁺ + nI⁻ (where L is a donor solvent molecule)

Qualitative and Semi-Quantitative Solubility of this compound

While precise, quantitative solubility data for this compound across a broad spectrum of organic solvents is scarce in peer-reviewed literature, existing reports provide valuable qualitative and semi-quantitative insights.

Table 1: Summary of Reported Solubility Characteristics of this compound in Select Organic Solvents

| Solvent | Solvent Type | Reported Solubility | Dissolution Mechanism | Reference(s) |

| Acetone | Polar Aprotic, Donor | Slightly soluble | Likely involves donor-acceptor interactions leading to complex formation. | [1] |

| Acetonitrile | Polar Aprotic, Donor | Soluble, forms conducting solution | Formation of ionic complexes: TeI₄ + 2 CH₃CN → [(CH₃CN)₂TeI₃]⁺ + I⁻ | [1] |

| Benzene | Nonpolar | Likely poorly soluble | Exists as associated species (trimeric or tetrameric). | [1] |

| Toluene | Nonpolar | Likely poorly soluble | Exists as associated species (trimeric or tetrameric). | [1] |

| Hydriodic Acid | Aqueous Acidic | Soluble | Formation of the complex anion H[TeI₅]. | [1] |

It is crucial to note that "slightly soluble" is a qualitative term and the actual solubility can vary significantly with temperature and the purity of both the solute and the solvent. The lack of extensive quantitative data underscores the importance of experimental determination for specific applications.

Experimental Protocol for the Determination of this compound Solubility

The following protocol outlines a robust method for determining the solubility of this compound in a given organic solvent. This procedure is based on the principle of preparing a saturated solution and then quantifying the concentration of dissolved tellurium.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (± 0.1 mg)

-

Vials with airtight caps (e.g., PTFE-lined)

-

Constant temperature shaker or incubator

-

Syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks and pipettes

-

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) instrument

-

Tellurium standard for calibration

Safety Precautions

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. It is also moisture-sensitive.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Experimental Workflow

The workflow for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a clean, dry vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Using a calibrated pipette, add a precise volume of the anhydrous organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation and ingress of moisture.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sampling and Dilution:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette.

-

Immediately filter the aliquot through a 0.2 µm PTFE syringe filter into a volumetric flask. This step is critical to remove any suspended microcrystals.

-

Dilute the filtered sample to a known volume with the same organic solvent or a suitable diluent for the analytical method. The dilution factor should be chosen to bring the tellurium concentration within the linear range of the analytical instrument.

-

-

Analysis:

-

Prepare a series of calibration standards of known tellurium concentrations.

-

Analyze the diluted sample and the calibration standards using ICP-AES or AAS to determine the concentration of tellurium.

-

Construct a calibration curve and determine the concentration of tellurium in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of tellurium in the original saturated solution by accounting for the dilution factor.

-

Convert the concentration of tellurium to the solubility of this compound using their respective molar masses.

Solubility (g/L) = [Te] (g/L) × (Molar Mass of TeI₄ / Molar Mass of Te)

-

Conclusion

References

-

Wikipedia. This compound. [Link]

-

Properties of TeI4. [Link]

-

Tellurium Iodide TeI4 CAS No.7790-48-9 - Elements China. (2020-09-15). [Link]

-

PubChem. This compound. [Link]

-

WebElements. This compound tetramer. [Link]

-

Kiddle. Tellurium(IV) iodide Facts for Kids. (2025-10-17). [Link]

-

Winter, M. WebElements Periodic Table » Tellurium » tetrathis compound. [Link]

-

Chemeurope.com. This compound. [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Behaviour of tellurium(IV) chloride, bromide, and iodide in organic solvents and the structures of the species present. [Link]

-

MDPI. Tellurium and Nano-Tellurium: Medicine or Poison?. [Link]

-

Simple English Wikipedia. Tellurium(IV) iodide. [Link]

-

NIH. Medicinal Hypervalent Tellurium Prodrugs Bearing Different Ligands: A Comparative Study of the Chemical Profiles of AS101 and Its Halido Replaced Analogues. (2022-07-06). [Link]

-

PubMed. Selenium and tellurium in the development of novel small molecules and nanoparticles as cancer multidrug resistance reversal agents. [Link]

-

The Dong Group. Tellurium (Te) in organic synthesis. [Link]

-

Taylor & Francis. Tellurium – Knowledge and References. [Link]

Sources

- 1. Behaviour of tellurium(IV) chloride, bromide, and iodide in organic solvents and the structures of the species present - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Acetonitrile [webbook.nist.gov]

- 4. Acetonitrile [webbook.nist.gov]

- 5. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

An In-depth Technical Guide to the Oxidation State and Bonding of Tellurium Tetraiodide